![molecular formula C14H8N4O3 B12556076 Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- CAS No. 143560-36-5](/img/structure/B12556076.png)
Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- is a chemical compound with the molecular formula C8H3N3O3. It is known for its unique structure, which includes a nitro group attached to a furan ring, a phenylamino group, and a methylene bridge connecting to a propanedinitrile moiety
Méthodes De Préparation
The synthesis of Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- typically involves the reaction of 5-nitro-2-furaldehyde with phenylamine and malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Condensation: The methylene bridge can undergo condensation reactions with other carbonyl compounds to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases to facilitate substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a useful probe in biochemical studies.
Medicine: Research has explored its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- involves its interaction with various molecular targets. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The phenylamino group can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. The compound’s overall structure allows it to participate in multiple pathways, making it a versatile tool in scientific research .
Comparaison Avec Des Composés Similaires
Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- can be compared with other similar compounds, such as:
2-(5-Nitro-furan-2-ylmethylene)-malononitrile: Similar in structure but lacks the phenylamino group, which affects its reactivity and applications.
5-Nitro-2-furaldehyde: A precursor in the synthesis of the compound, with different chemical properties and applications.
Phenylamine: Another precursor, which contributes to the compound’s unique properties through its aromatic amine group.
Propriétés
Numéro CAS |
143560-36-5 |
|---|---|
Formule moléculaire |
C14H8N4O3 |
Poids moléculaire |
280.24 g/mol |
Nom IUPAC |
2-[anilino-(5-nitrofuran-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H8N4O3/c15-8-10(9-16)14(17-11-4-2-1-3-5-11)12-6-7-13(21-12)18(19)20/h1-7,17H |
Clé InChI |
YQACGRUFELWJSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=C(C#N)C#N)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



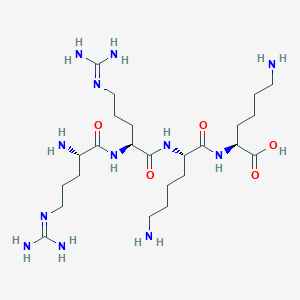
![2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B12556021.png)
![2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B12556029.png)
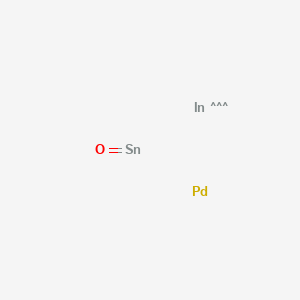
![[3-(Benzyloxy)but-1-en-1-yl]benzene](/img/structure/B12556044.png)
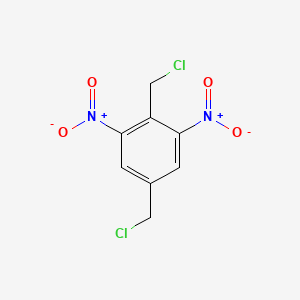
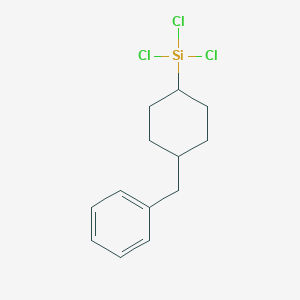
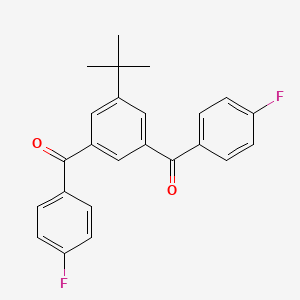


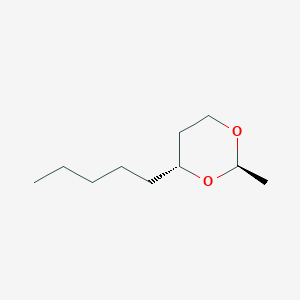
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-](/img/structure/B12556079.png)
![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
